molecular formula C9H6N2O B1335513 1,8-Naphthyridine-4-carbaldehyde CAS No. 64379-46-0

1,8-Naphthyridine-4-carbaldehyde

Cat. No. B1335513
CAS RN: 64379-46-0
M. Wt: 158.16 g/mol
InChI Key: LGCAFKJJCFELHM-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 1,8-Naphthyridine-4-carbaldehyde, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for 1,8-Naphthyridine-4-carbaldehyde is 1S/C9H6N2O/c12-6-7-3-5-11-9-8 (7)2-1-4-10-9/h1-6H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 1,8-Naphthyridine-4-carbaldehyde include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Safety And Hazards

While specific safety and hazard information for 1,8-Naphthyridine-4-carbaldehyde was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 1,8-Naphthyridine-4-carbaldehyde, has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science suggests promising future directions for this compound .

properties

IUPAC Name

1,8-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCAFKJJCFELHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406207
Record name 1,8-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridine-4-carbaldehyde

CAS RN

64379-46-0
Record name 1,8-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-[1,8]naphthyridine (0.743 g, 5.15 mmol) was dissolved in dioxane (32 mL) and water (4 mL). Selenium dioxide (1.14 g, 103 mmol) was added, and the solution was heated to 80° C. for 1 h. Subsequently more selenium dioxide (0.020 g, 1.80 mmol) was added, the solution heated for 30 min, and then allowed to cool to RT. The solution was passed through a syringe filter to remove solids, and poured into a solution of water : satd. aq. NaHCO3 (1:1) (60 mL). The organic layer was separated and the remaining aqueous extracted with DCM (2×100 mL) and (1×50 mL). The organic fractions were combined, dried over Na2SO4, filtered, and concentrated under vacuum. The product was purified (SGC using MeCN:hexanes in 1:1 ratio) to yield the title compound (0.63 g). MS (ESI+) for m/z 159 (M+H)+. 1H NMR (CDCl3) δ 10.39 (s, 1H), 9.39-9.37 (m, 2H), 9.16 (d, 1H), 7.85 (d, 1H), 7.61 (dd, 1H).
Quantity
0.743 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MR Kumar, E Laxminarayana, D Ramesh… - … Journal of Chemical …, 2010 - researchgate.net
2-Chloro-1, 8-naphthyridines-3-carbaldehyde (10-18) has been synthesized by treating various substituted N-(pyridin-2-yl) acetamides (1-9) with POCl3 in dimethyl formamide. It …
Number of citations: 9 www.researchgate.net
AI Ayoob, TR Al-Ramadhany - Journal of Chemistry and Chemical …, 2014 - researchgate.net
A simple and regioselective synthesis of 2-chloro-3-formyl-1, 8-naphthyridine (1) through Vilsmeier-Haack cyclization of N-(pyridine-2-yl) acetamide has been reported. The reaction of …
Number of citations: 1 www.researchgate.net
K Abe, M Hirota, I Takeuchi, Y Hamada - Bulletin of the Chemical …, 1977 - journal.csj.jp
The covalent hydration forming geminal diol is shown to be general in six-membered aza-aromatic aldehydes substituted by a formyl group at ortho or para-position to the nitrogen atom…
Number of citations: 8 www.journal.csj.jp
TV Magee, SL Ripp, B Li, RA Buzon… - Journal of medicinal …, 2009 - ACS Publications
Respiratory tract bacterial strains are becoming increasingly resistant to currently marketed macrolide antibiotics. The current alternative telithromycin (1) from the newer ketolide class …
Number of citations: 57 pubs.acs.org

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